Cas no 868967-59-3 (N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
868967-59-3 structure
Product name:N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:868967-59-3
MF:C20H18N6O3S
MW:422.460321903229
CID:6070530
PubChem ID:16807507

N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • Acetamide, N-(2,5-dimethoxyphenyl)-2-[[3-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
    • MLS001232910
    • N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • HMS2992N17
    • F1835-0161
    • SMR000806336
    • N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • AKOS024612706
    • 868967-59-3
    • CHEMBL1710854
    • N-(2,5-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
    • Inchi: 1S/C20H18N6O3S/c1-28-13-6-7-16(29-2)15(11-13)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27)
    • InChI Key: FBKYDTSYHMHKKN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(OC)=CC=C1OC)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1

Computed Properties

  • Exact Mass: 422.11610963g/mol
  • Monoisotopic Mass: 422.11610963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • pka: 11.63±0.70(Predicted)

N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0161-3mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0161-30mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1835-0161-50mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0161-1mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0161-15mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1835-0161-25mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1835-0161-4mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0161-5μmol
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0161-20μmol
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0161-10mg
N-(2,5-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-59-3 90%+
10mg
$79.0 2023-05-17

Additional information on N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Comprehensive Overview of N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-59-3)

The compound N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide, identified by its CAS number 868967-59-3, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a pyridinyl-triazolopyridazine core with a dimethoxyphenyl acetamide moiety, making it a subject of interest for drug discovery and molecular targeting. Researchers are increasingly exploring its applications in kinase inhibition and signal transduction modulation, aligning with current trends in precision medicine and targeted therapy development.

In recent years, the scientific community has prioritized compounds like 868967-59-3 due to their potential in addressing drug-resistant diseases and undruggable targets. The triazolopyridazine scaffold, in particular, has gained attention for its ability to interact with ATP-binding sites in proteins, a feature highly relevant to cancer research and neurodegenerative disorder studies. This compound's unique sulfanyl acetamide linkage further enhances its pharmacokinetic properties, a critical consideration in modern small-molecule drug design.

The structural complexity of N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide offers multiple sites for structure-activity relationship (SAR) optimization. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become essential tools for researchers working with this compound. These methods help predict binding affinities and optimize the molecule for specific biological targets, addressing common search queries about computer-aided drug design techniques.

From a synthetic chemistry perspective, the preparation of CAS 868967-59-3 involves sophisticated heterocyclic coupling reactions and protection-deprotection strategies. Recent publications highlight improved synthetic routes that address earlier challenges with yield optimization and purification methods – topics frequently searched by organic chemists. The compound's pyridine-triazole hybrid structure presents interesting case studies for click chemistry applications and bioorthogonal reactions in chemical biology.

Analytical characterization of this compound requires advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR, reflecting the growing demand for sophisticated analytical method development in pharmaceutical research. Stability studies under various pH conditions and temperature ranges have become particularly relevant, as researchers seek to understand its degradation pathways – a common concern in preformulation studies.

In biological systems, preliminary studies suggest that derivatives of 868967-59-3 may influence cellular proliferation pathways and apoptosis regulation. These findings align with current research trends focusing on cell cycle modulation and programmed cell death mechanisms. The compound's potential interactions with protein-protein interfaces make it particularly interesting for studying allosteric regulation, a hot topic in contemporary drug discovery forums.

The intellectual property landscape surrounding N-(2,5-dimethoxyphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide reveals multiple patent filings, primarily in the areas of kinase inhibitors and therapeutic applications for proliferative disorders. This patent activity reflects the compound's commercial potential and addresses frequent queries about pharmaceutical patent strategies and composition of matter claims in chemical innovation.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound remains an active area of investigation, responding to the growing emphasis on green chemistry principles and early safety assessment in drug development. Computational predictions using in silico toxicology tools have provided preliminary insights into its metabolic stability and potential drug-drug interactions.

As the pharmaceutical industry continues to explore fragment-based drug discovery approaches, the triazolopyridazine core of CAS 868967-59-3 serves as an excellent example of a privileged structure capable of yielding multiple lead compounds. Its modular design allows for systematic exploration of pharmacophore space, addressing common challenges in hit-to-lead optimization programs that researchers frequently inquire about.

Future research directions for this compound class may include development of bioconjugates for targeted delivery, exploration of polypharmacology effects, and investigation of its potential in epigenetic modulation. These applications correspond with emerging trends in personalized medicine and multi-target therapeutics, areas generating significant interest in both academic and industrial research settings.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd